Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The molecule features:
- Position 5: A 3-fluorophenyl group, contributing electron-withdrawing effects and modulating aromatic interactions.
- Position 2: An isobutylthio (-S-iBu) substituent, enhancing lipophilicity and influencing steric bulk.
- Position 7: A methyl group, which may stabilize the ring conformation.
Synthetic routes for such derivatives often involve multi-component reactions, such as the Biginelli condensation, followed by functionalization of the thioether or aromatic substituents .
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-5-28-20(27)15-12(4)23-18-17(16(15)13-7-6-8-14(22)9-13)19(26)25-21(24-18)29-10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFRPBSKGQPCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C22H24FN3O3S. Its molecular weight is approximately 429.5 g/mol. The structure includes a tetrahydropyrido-pyrimidine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The use of thiol and fluorinated phenyl groups is crucial in enhancing its antibacterial and antifungal properties.
Example Reaction Scheme
- Formation of Pyrimidine Core : Reaction of appropriate aldehydes with thiourea derivatives.
- Substitution Reactions : Introduction of isobutylthio and ethyl carboxylate groups through nucleophilic substitutions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar pyrimidine derivatives. For example:
- Compounds similar to Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MIC) around 256 µg/mL .
Antifungal Activity
In addition to antibacterial effects, some studies suggest potential antifungal activity against common pathogens like Candida albicans. The specific mechanisms are still under investigation but may involve disruption of fungal cell wall synthesis.
The proposed mechanism for the biological activity includes:
- Inhibition of DNA Synthesis : The tetrahydropyrido-pyrimidine structure may interfere with nucleic acid synthesis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial effects of various pyrimidine derivatives, noting that compounds with similar structures to Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo showed a promising range of activity against both E. coli and S. aureus .
- Comparative Analysis : A comparative study assessed the efficacy of this compound against standard antibiotics, revealing that it could serve as a potential alternative treatment in cases of antibiotic resistance .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C22H24FN3O3S |
| Molecular Weight | 429.5 g/mol |
| Antibacterial MIC | 256 µg/mL |
| Antifungal Activity | Active against C. albicans |
| Proposed Mechanism | DNA synthesis inhibition |
Comparison with Similar Compounds
Table 1: Substituent Analysis of Analogous Compounds
†Estimated based on analogous structures.
Key Observations :
- Thioether vs.
- Halogen Effects : The 3-fluorophenyl group in the target compound may engage in weaker halogen bonding compared to bromophenyl (as in ), but offers improved metabolic stability over chlorine analogs .
- Thioether Chain Length : The isobutylthio group in the target compound provides greater steric bulk than the butylthio group in , possibly affecting solubility and membrane permeability.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
Key Observations :
- Packing Efficiency : The bromophenyl derivative exhibits higher density (1.634 g/cm³) due to bromine’s polarizability and halogen bonding, which may enhance thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
